

The Discovery and Biological Significance of Picrasin B: A Technical Overview

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Compound of Interest

Compound Name: *Picrasin B acetate*

Cat. No.: *B1631035*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Picrasin B, a quassinoid of significant interest, with a focus on its discovery, historical context, and biological activities. While the user's request specified "**Picrasin B acetate**," the available scientific literature predominantly refers to "Picrasin B." It is plausible that "**Picrasin B acetate**" may refer to a synthetic derivative or a less common naturally occurring variant; however, this guide will focus on the extensively studied Picrasin B, with the understanding that its acetylated form would share a similar foundational history and biological relevance.

Discovery and Historical Context

The journey to the discovery of Picrasin B is rooted in the broader exploration of quassinoids, a class of bitter principles found in plants of the Simaroubaceae family. These plants have a long history of use in traditional medicine across various cultures. Scientific interest in this class of compounds surged following the discovery of the potent anti-leukemic activity of bruceantin in 1975.

The first isolation of a β -carboline alkaloid from *Picrasma quassioides* (D. Don) Benn., the botanical source of Picrasin B, was reported in 1973 by Japanese scholars Kondo and Takemoto. This initial work paved the way for more extensive phytochemical investigations of this plant.

In 1975, a significant breakthrough was made by a team of Japanese researchers, Hiroshi Hikino, Tomihisa Ohta, and Tsunematsu Takemoto, who successfully isolated and characterized a series of quassinoids from the wood of *Picrasma quassioides*. In their seminal paper published in *Phytochemistry*, they named these compounds "picrasins," with Picrasin B being one of the key constituents identified.

The structural elucidation of Picrasin B and other picrasins was achieved through meticulous spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which were advanced techniques for the time. This foundational work laid the groundwork for future research into the biological activities and therapeutic potential of this fascinating molecule.

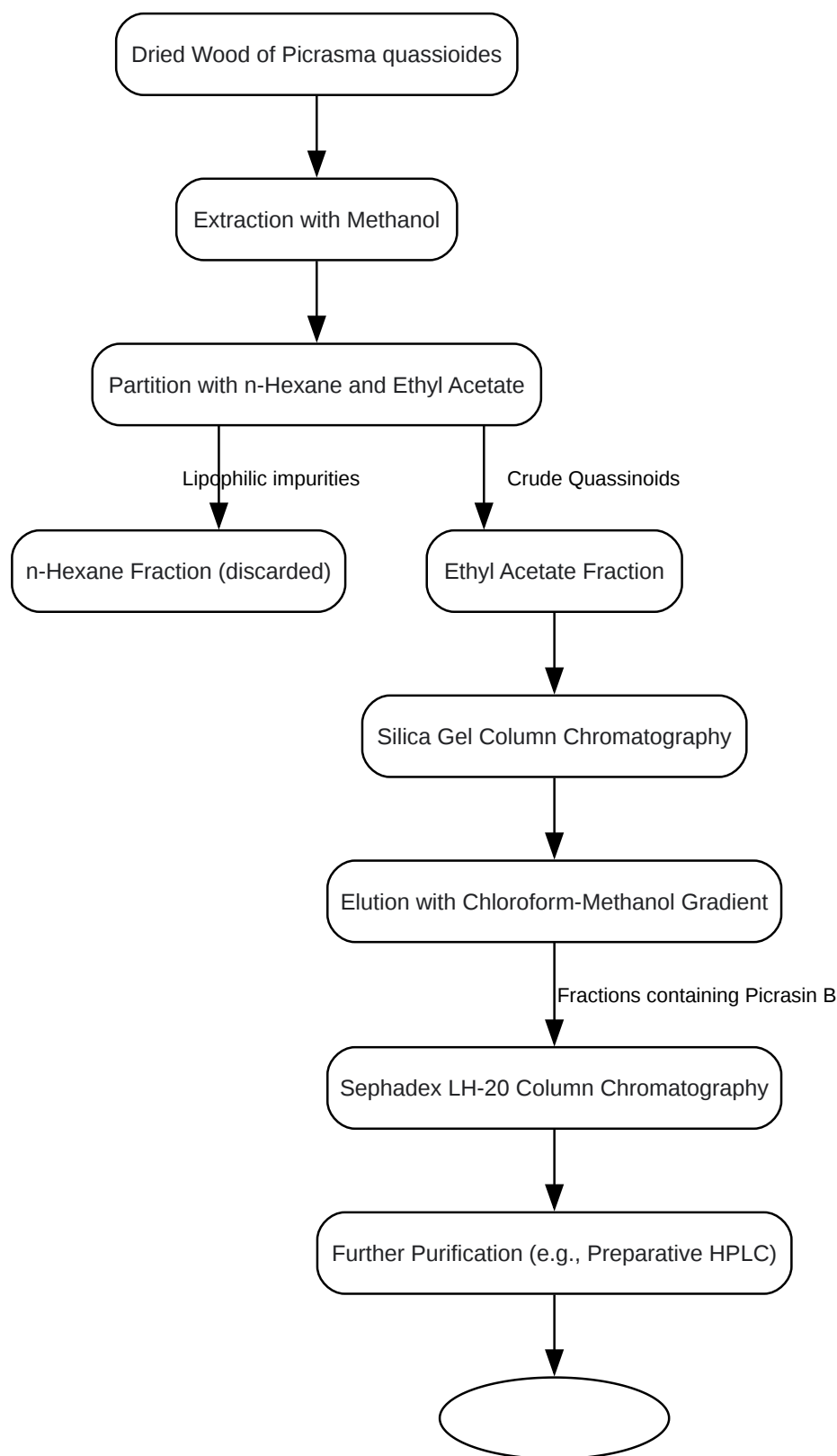
Physicochemical Properties of Picrasin B

Property	Value
Molecular Formula	C ₂₁ H ₂₈ O ₆
Molecular Weight	376.4 g/mol
CAS Number	26121-56-2
IUPAC Name	(1S,2S,4S,6R,7S,9R,13R,17S)-4-hydroxy-15-methoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.0 ² , ⁷ .0 ¹³ , ¹⁷]heptadec-14-ene-3,11,16-trione ^[1]

Experimental Protocols

Isolation and Purification of Picrasin B

The following is a generalized protocol for the isolation and purification of Picrasin B from the wood of *Picrasma quassioides*, based on common chromatographic techniques described in the literature.^{[2][3]}



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Fig. 1: General workflow for the isolation of Picrasin B.

Methodology:

- **Extraction:** The dried and powdered wood of *Picrasma quassioides* is exhaustively extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
- **Solvent Partitioning:** The crude methanol extract is suspended in water and partitioned successively with n-hexane and ethyl acetate. The n-hexane layer, containing non-polar compounds, is typically discarded. The ethyl acetate fraction, enriched with quassinoids, is collected and concentrated.
- **Silica Gel Column Chromatography:** The concentrated ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform and methanol, starting with pure chloroform and gradually increasing the polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
- **Sephadex LH-20 Chromatography:** Fractions showing the presence of Picrasin B are pooled and further purified by column chromatography on Sephadex LH-20, using methanol as the eluent. This step aids in the removal of smaller molecules and pigments.
- **Final Purification:** Final purification to obtain highly pure Picrasin B is often achieved using preparative High-Performance Liquid Chromatography (HPLC) with a suitable solvent system. The structure and purity of the isolated Picrasin B are confirmed by spectroscopic methods such as $^1\text{H-NMR}$, $^{13}\text{C-NMR}$, and Mass Spectrometry.

Biological Activities and Quantitative Data

Picrasin B, along with other quassinoids, has demonstrated a range of biological activities, with anti-inflammatory and anticancer properties being the most prominent.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of quassinoids from *Picrasma quassioides* against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis. While specific IC_{50} values for **Picrasin B acetate** are not readily available in the literature, the following table summarizes the cytotoxic activity of related quassinoids and extracts from *P. quassioides*.

Compound/Extract	Cancer Cell Line	IC ₅₀ (μM)	Reference
Dehydrocrenatidine	A2780 (Ovarian)	2.02 ± 0.95	[4]
Dehydrocrenatidine	SKOV3 (Ovarian)	11.89 ± 2.38	[4]
Quassidine I	HeLa (Cervical)	5.75	[4]
Quassidine I	MKN-28 (Gastric)	6.30	[4]
Quassidine J	HeLa (Cervical)	4.03	[4]
Quassidine J	MKN-28 (Gastric)	4.91	[4]
Nigakinone	HepG2 (Liver)	Not specified	[4]
Methylnigakinone	HepG2 (Liver)	Not specified	[4]

Anti-inflammatory Activity

The anti-inflammatory effects of compounds from *Picrasma quassioides* are attributed to their ability to modulate key inflammatory pathways. The table below presents the anti-inflammatory activity of quassidines from *P. quassioides*.

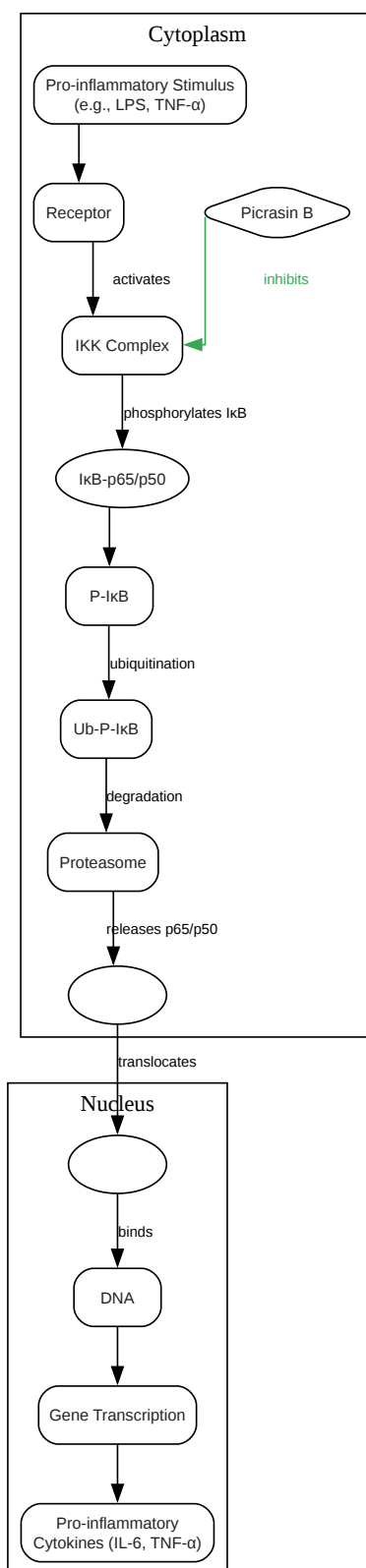
Compound Class	Inflammatory Mediator	Cell Line	IC ₅₀ (μM)	Reference
Quassidines	Nitric Oxide (NO)	RAW 264.7	89.39 - 100.00	[4]
Quassidines	TNF-α	RAW 264.7	88.41	[4]
Quassidines	IL-6	RAW 264.7	>100	[4]

Signaling Pathways

The biological activities of Picrasin B and related quassinoids are mediated through their interaction with key cellular signaling pathways, particularly the NF-κB and ERK pathways, which are central to inflammation and cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF- κ B) pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation. In its inactive state, NF- κ B is sequestered in the cytoplasm by inhibitor of κ B (I κ B) proteins. Upon stimulation by pro-inflammatory signals, the I κ B kinase (IKK) complex phosphorylates I κ B, leading to its ubiquitination and proteasomal degradation. This allows NF- κ B to translocate to the nucleus and activate the transcription of target genes.



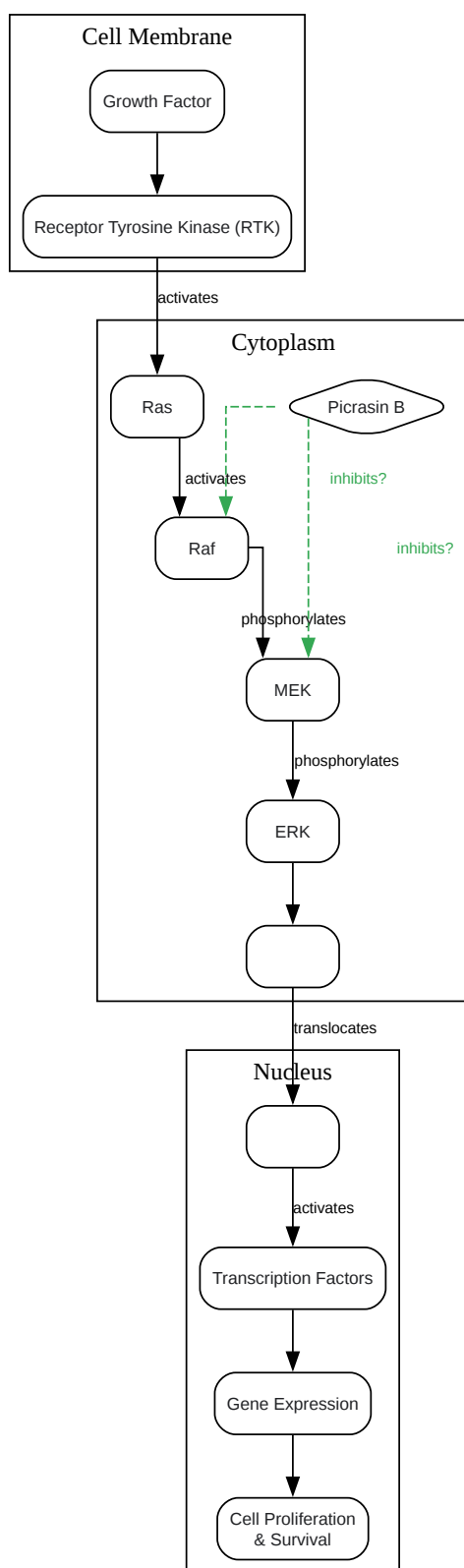
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Fig. 2: Postulated inhibition of the NF-κB signaling pathway by Picrasin B.

Picrasin B is hypothesized to exert its anti-inflammatory effects by inhibiting the activation of the IKK complex, thereby preventing the phosphorylation and subsequent degradation of I κ B. This action leads to the retention of NF- κ B in the cytoplasm, preventing the transcription of pro-inflammatory genes.

ERK Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) pathway is a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. It plays a central role in regulating cell proliferation, differentiation, and survival. Dysregulation of the ERK pathway is a common feature in many cancers. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to a phosphorylation cascade involving Ras, Raf, MEK, and finally ERK. Activated ERK translocates to the nucleus to phosphorylate and activate transcription factors that promote cell growth and survival.



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Fig. 3: Potential modulation of the ERK signaling pathway by Picrasin B.

The precise mechanism by which Picrasin B may inhibit the ERK pathway is still under investigation. However, it is plausible that it could interfere with one or more of the kinases in the cascade, such as Raf or MEK, thereby preventing the phosphorylation and activation of ERK. This would lead to a downstream reduction in the expression of genes that drive cancer cell proliferation and survival.

Conclusion

Picrasin B, a quassinoid first isolated from *Picrasma quassioides* in 1975, continues to be a molecule of significant interest to the scientific community. Its potent anti-inflammatory and anticancer activities, mediated through the modulation of key signaling pathways such as NF- κ B and ERK, highlight its potential as a lead compound for the development of novel therapeutics. Further research is warranted to fully elucidate the precise molecular mechanisms of Picrasin B and its derivatives, including its acetylated form, and to explore their full therapeutic potential in preclinical and clinical settings. This guide provides a comprehensive overview of the current knowledge surrounding Picrasin B, offering a valuable resource for researchers dedicated to the discovery and development of new medicines from natural sources.

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